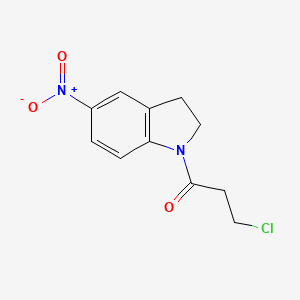
1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- is a synthetic organic compound that features a unique combination of a propanone backbone, a chloro substituent, and an indole moiety with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then functionalized with a nitro group. The final step involves the introduction of the chloro and propanone groups through a series of substitution and condensation reactions. Typical reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Condensation: The propanone group can participate in aldol condensation reactions with aldehydes or ketones in the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, various nucleophiles.
Condensation: Sodium hydroxide, ethanol.
Major Products:
Reduction of the nitro group: 3-amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone.
Substitution of the chloro group: 3-(substituted)-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-1-propanone.
Aldol condensation products: β-hydroxy ketones.
Applications De Recherche Scientifique
1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety is known to bind to multiple receptors, potentially modulating signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
1-Propanone, 3-chloro-1-phenyl-: Similar structure but lacks the indole and nitro groups.
1-Propanone, 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)-: Similar but without the nitro group.
Uniqueness: 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- is unique due to the presence of both the nitro and indole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of 1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Numéro CAS |
680214-08-8 |
|---|---|
Formule moléculaire |
C11H11ClN2O3 |
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
3-chloro-1-(5-nitro-2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H11ClN2O3/c12-5-3-11(15)13-6-4-8-7-9(14(16)17)1-2-10(8)13/h1-2,7H,3-6H2 |
Clé InChI |
ZXNPPIQKYURSQG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)
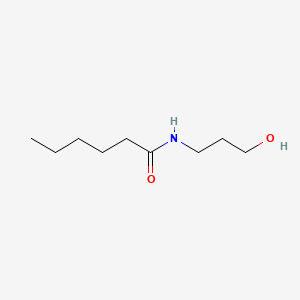
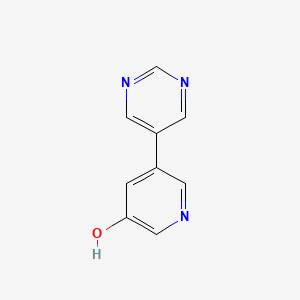
![4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)
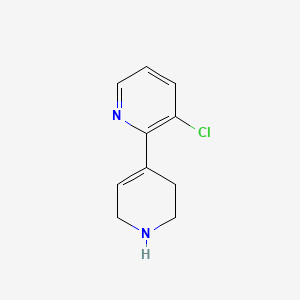



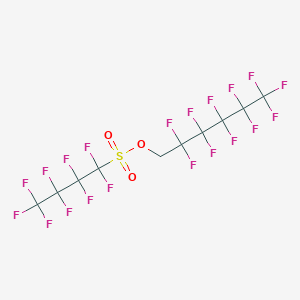
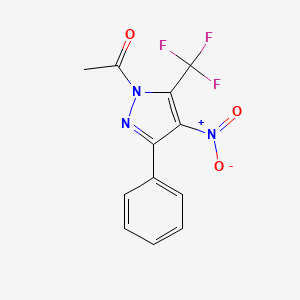
![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)

